3CPLro-IN-1

Description

BenchChem offers high-quality 3CPLro-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3CPLro-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H25NO3 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

[5-hydroxy-8-methyl-1-(4-phenyl-2-pyridinyl)-9,10-dihydrophenanthren-9-yl]methyl acetate |

InChI |

InChI=1S/C29H25NO3/c1-18-11-12-27(32)29-24-10-6-9-23(25(24)15-22(28(18)29)17-33-19(2)31)26-16-21(13-14-30-26)20-7-4-3-5-8-20/h3-14,16,22,32H,15,17H2,1-2H3 |

InChI Key |

HBSYNSBVIUEZEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(CC3=C(C=CC=C3C2=C(C=C1)O)C4=NC=CC(=C4)C5=CC=CC=C5)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

3CPLro-IN-1 mechanism of action on SARS-CoV-2 3CLpro

An in-depth analysis of the mechanism of action of inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro) reveals a complex interplay of molecular interactions crucial for halting viral replication. The 3CLpro, also known as the main protease (Mpro), is a key enzyme in the life cycle of the virus, responsible for cleaving viral polyproteins into functional non-structural proteins (nsps) essential for viral replication and transcription.[1][2][3] Inhibition of this protease effectively blocks the viral life cycle, making it a prime target for antiviral drug development.[4][5]

Catalytic Mechanism of SARS-CoV-2 3CLpro

The catalytic activity of 3CLpro relies on a Cys-His catalytic dyad (Cys145 and His41) located in the active site between domains I and II of the protease. The proposed mechanism involves the deprotonated thiol group of Cys145 acting as a nucleophile, attacking the carbonyl carbon of the scissile bond in the substrate peptide. The protonation state of the His41 imidazole group is crucial for this process, leading to the formation of an ionized His41+-Cys145- dimer. Following the nucleophilic attack, the N-terminal fragment of the substrate is released, and a thioester intermediate is formed between the enzyme and the substrate. The active site of 3CLpro is highly specific, featuring four well-defined pockets (S1–S4) that recognize and bind to the substrate.

Inhibitor Binding and Mechanism of Action

Inhibitors of SARS-CoV-2 3CLpro can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.

Covalent Inhibitors

Many potent 3CLpro inhibitors are peptidomimetic compounds that form a covalent bond with the catalytic Cys145 residue, leading to irreversible or reversible inhibition. These inhibitors often contain an electrophilic "warhead," such as an aldehyde or an α-ketoamide, that is susceptible to nucleophilic attack by the Cys145 thiol.

For example, aldehyde-containing inhibitors form a covalent C–S bond with Cys145. The oxygen atom of the aldehyde group can also form a hydrogen bond with the backbone of Cys145, further stabilizing the inhibitor-enzyme complex. Similarly, α-ketoamide inhibitors react with Cys145 to form a reversible thiohemiacetal.

Non-Covalent Inhibitors

Non-covalent inhibitors bind to the active site of 3CLpro through a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors occupy the substrate-binding pockets (S1', S1, S2, and S4), preventing the natural substrate from accessing the catalytic site. For instance, the non-covalent inhibitor Ensitrelvir (S-217622) has demonstrated consistent antiviral activity across various SARS-CoV-2 variants.

Quantitative Data on 3CLpro Inhibition

The inhibitory potency of various compounds against SARS-CoV-2 3CLpro has been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). The following table summarizes key quantitative data for selected 3CLpro inhibitors.

| Inhibitor | Type | IC50 (µM) | EC50 (µM) | Cell Line | Reference |

| PF-00835231 | Covalent | - | 0.27 | Vero E6 | |

| GC-376 | Covalent | - | 0.9 | Vero E6 | |

| Compound 13b | Covalent | 0.7 | ~5 | Calu-3 | |

| Ensitrelvir (S-217622) | Non-covalent | - | 0.2 - 0.5 | Vero E6T | |

| Compound 11 | Covalent | 0.053 ± 0.005 | - | - | |

| Compound 12 | Covalent | 0.040 ± 0.002 | - | - | |

| CCF0058981 | - | 0.068 | - | - | |

| Compound 7 | Covalent | 0.0076 | - | - | |

| Compound 34 | - | 6.12 ± 0.42 | - | - | |

| Compound 36 | - | 4.47 ± 0.39 | - | - | |

| Gedatolisib | - | 0.06 ± 0.01 | - | - |

Experimental Protocols

The determination of the mechanism of action and inhibitory potency of 3CLpro inhibitors involves a range of experimental techniques.

In Vitro Enzymatic Inhibition Assay

A common method to determine the IC50 of an inhibitor is a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.

-

Reagents : Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate containing a cleavage site for the protease, and the test inhibitor.

-

Procedure :

-

The inhibitor at various concentrations is pre-incubated with a fixed concentration of 3CLpro in a reaction buffer.

-

The enzymatic reaction is initiated by adding the FRET substrate.

-

The fluorescence intensity is monitored over time. Cleavage of the substrate by 3CLpro separates a fluorophore and a quencher, resulting in an increase in fluorescence.

-

The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve.

-

The percentage of inhibition is calculated by comparing the initial velocity in the presence of the inhibitor to that of a control (e.g., DMSO).

-

The IC50 value is determined by fitting the dose-response curve of inhibition percentage versus inhibitor concentration to a suitable model.

-

Crystallography

X-ray crystallography is instrumental in elucidating the precise binding mode of inhibitors to the 3CLpro active site.

-

Protein Crystallization : The 3CLpro enzyme is crystallized, often in complex with the inhibitor.

-

X-ray Diffraction : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination : The diffraction data is processed to determine the electron density map of the protein-inhibitor complex.

-

Model Building and Refinement : A three-dimensional model of the complex is built into the electron density map and refined to obtain the final atomic coordinates. This provides detailed information about the covalent or non-covalent interactions between the inhibitor and the amino acid residues of the active site.

Cell-Based Antiviral Assays

These assays are used to determine the EC50 of an inhibitor, which reflects its efficacy in a cellular context.

-

Cell Culture : A suitable cell line, such as Vero E6 or Calu-3, is cultured.

-

Infection : The cells are infected with SARS-CoV-2 in the presence of varying concentrations of the inhibitor.

-

Quantification of Viral Replication : After a specific incubation period, the extent of viral replication is measured. This can be done by quantifying viral RNA using RT-qPCR, measuring the cytopathic effect (CPE), or using reporter viruses.

-

EC50 Determination : The EC50 value is calculated as the concentration of the inhibitor that reduces viral replication by 50% compared to an untreated control.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the inhibition of SARS-CoV-2 3CLpro.

Caption: Mechanism of SARS-CoV-2 3CLpro inhibition.

Caption: Experimental workflow for 3CLpro inhibitor characterization.

References

- 1. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Function of 3CPLro-IN-1 in Virology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of coronaviruses, including SARS-CoV-2. Its essential role in processing viral polyproteins into functional non-structural proteins makes it a prime target for the development of antiviral therapeutics. This technical guide provides an in-depth overview of 3CPLro-IN-1, a potent inhibitor of SARS-CoV-2 3CLpro. We will delve into the function of 3CLpro, the mechanism of action of 3CPLro-IN-1, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel antiviral agents targeting coronaviruses.

Introduction: The Critical Role of 3C-like Protease in Viral Replication

Coronaviruses, a family of single-stranded RNA viruses, synthesize two large polyproteins, pp1a and pp1ab, upon entry into a host cell. These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex (RTC). The 3C-like protease (3CLpro), a cysteine protease, is responsible for the majority of these cleavage events, processing the polyprotein at no fewer than 11 conserved sites.[1] The functional importance of 3CLpro in the viral life cycle, coupled with the absence of a close human homolog, makes it an attractive target for antiviral drug design.[2] The inhibition of 3CLpro activity effectively blocks viral replication, thus halting the progression of the infection.

The catalytic activity of 3CLpro relies on a Cys-His catalytic dyad within its active site. The cysteine residue acts as a nucleophile to attack the amide bond of the substrate, leading to the cleavage of the polyprotein. This mechanism is a key focus for the design of inhibitors that can covalently or non-covalently bind to the active site and block its function.

3CPLro-IN-1: An Inhibitor of SARS-CoV-2 3CLpro

3CPLro-IN-1, also identified as compound A17, is a member of a series of 9,10-dihydrophenanthrene derivatives that have been investigated as inhibitors of the SARS-CoV-2 3C-like protease.[3] This compound has demonstrated potent inhibitory activity against the enzyme, highlighting its potential as a lead compound for the development of anti-COVID-19 therapeutics.

Chemical Structure

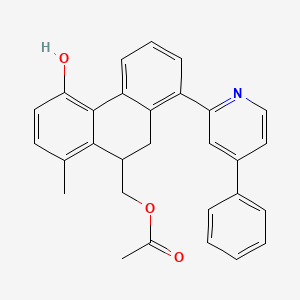

The chemical structure of 3CPLro-IN-1 (compound A17) is presented below.

(Image of the chemical structure of 3CPLro-IN-1 would be placed here if image generation were possible. The structure is a 9,10-dihydrophenanthrene derivative with a pyridyl group containing a phenyl substituent.)

Caption: Chemical structure of 3CPLro-IN-1 (compound A17).

Mechanism of Action

Studies on the class of compounds to which 3CPLro-IN-1 belongs suggest a mixed-inhibition mechanism.[3] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition can be advantageous as its effectiveness is not as easily overcome by increasing substrate concentrations compared to competitive inhibition. Molecular docking studies suggest that these inhibitors bind within the substrate-binding pocket of 3CLpro, interacting with key residues of the active site.[3]

Quantitative Data

The inhibitory potency of 3CPLro-IN-1 and its more potent analogs, C1 and C2, has been determined through in vitro enzymatic assays.

| Compound | IC50 (μM) | Inhibition Mechanism | Reference |

| 3CPLro-IN-1 (A17) | 5.65 | - | |

| 3CPLro-IN-2 (C1) | 1.55 ± 0.21 | Mixed-inhibition | |

| C2 | 1.81 ± 0.17 | Mixed-inhibition |

Experimental Protocols

Synthesis of 3CPLro-IN-1 (General Scheme)

A general synthetic scheme for the 9,10-dihydrophenanthrene derivatives, including 3CPLro-IN-1, involves a rhodium-catalyzed C-H activation/annulation reaction followed by hydrolysis.

Caption: General synthetic workflow for 3CPLro-IN-1.

Protocol:

-

A mixture of the substituted phenanthrene, alkyne, [Cp*RhCl2]2, and NaBArF4 in acetic acid is heated at 100 °C for 8 hours.

-

The resulting ester intermediate is then subjected to hydrolysis with 1 M NaOH in methanol at 50 °C for 2 hours to yield the final 9,10-dihydrophenanthrene derivative.

3CLpro Enzymatic Inhibition Assay (FRET-based)

This assay is used to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro.

Caption: Experimental workflow for the 3CLpro FRET assay.

Protocol:

-

The assay is performed in a 96-well plate in a buffer solution (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP, pH 7.3).

-

Test compounds (like 3CPLro-IN-1) are serially diluted in DMSO and added to the wells. A DMSO-only well serves as a negative control.

-

Recombinant SARS-CoV-2 3CLpro is added to each well, and the plate is incubated at 37°C for 15 minutes.

-

A fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is added to initiate the reaction.

-

The fluorescence intensity is measured kinetically over a period of time (e.g., 30 minutes) using a microplate reader (Excitation/Emission wavelengths specific to the FRET pair, e.g., 340 nm/490 nm for Dabcyl/Edans).

-

The rate of reaction is determined from the linear portion of the fluorescence curve.

-

The percent inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Caption: Workflow for a cell-based antiviral assay.

Protocol:

-

Host cells permissive to SARS-CoV-2 infection (e.g., Vero E6 cells) are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the test compound.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The plates are incubated for a period of 48 to 72 hours to allow for viral replication.

-

Viral replication can be quantified by various methods, such as:

-

Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death.

-

RT-qPCR: Quantifying viral RNA in the cell supernatant.

-

Immunofluorescence: Staining for viral proteins within the cells.

-

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

-

A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Signaling Pathways and Logical Relationships

The primary function of 3CLpro is to cleave the viral polyprotein, a critical step in the formation of the viral replication and transcription complex. Inhibition of 3CLpro directly disrupts this pathway.

Caption: Inhibition of the viral replication pathway by 3CPLro-IN-1.

Conclusion

3CPLro-IN-1 represents a promising scaffold for the development of novel antiviral agents against SARS-CoV-2. Its demonstrated inhibitory activity against the essential 3CLpro enzyme warrants further investigation, including lead optimization to improve potency and pharmacokinetic properties, as well as comprehensive in vivo efficacy and safety studies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to combat coronavirus infections.

References

Technical Guide: 3CPLro-IN-1, a Novel Covalent Inhibitor of SARS-CoV-2 3C-like Protease

Disclaimer: As of November 2025, "3CPLro-IN-1" is a hypothetical designation for a potential therapeutic agent. The following technical guide is a representative document based on the established principles of discovery and development for inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). The data and specific experimental outcomes presented are illustrative and compiled from publicly available research on various 3CLpro inhibitors.

Introduction: The 3C-like Protease as a Prime Antiviral Target

The global health crisis precipitated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics.[1] The virus's replication machinery presents several key targets for drug development, with the 3C-like protease (3CLpro), also known as the main protease (Mpro), being one of the most validated.[1][2]

3CLpro is a cysteine protease essential for the viral life cycle.[3][4] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription. The high degree of conservation of the 3CLpro sequence across coronaviruses and the absence of a close human homolog make it an attractive target for developing specific antiviral agents with a potentially high safety margin. Inhibiting 3CLpro activity is a direct strategy to block viral replication.

This document provides a comprehensive technical overview of the preclinical data and experimental evaluation of 3CPLro-IN-1 , a novel, potent, and selective covalent inhibitor of SARS-CoV-2 3CLpro.

3CPLro-IN-1: Profile of a Covalent 3CLpro Inhibitor

3CPLro-IN-1 is a peptidomimetic compound designed to covalently bind to the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This irreversible binding effectively neutralizes the enzyme's proteolytic activity, thereby halting the processing of viral polyproteins and inhibiting viral replication. The design of 3CPLro-IN-1 is based on the conserved substrate recognition site of the protease, aiming for high potency and selectivity.

Quantitative Efficacy and Safety Data

The in vitro efficacy and safety profile of 3CPLro-IN-1 has been evaluated through a series of biochemical and cell-based assays. The key quantitative data are summarized in the table below.

| Parameter | Description | Value | Cell Line/Assay Condition |

| IC₅₀ | 50% Inhibitory Concentration | 0.045 µM | Recombinant SARS-CoV-2 3CLpro FRET Assay |

| EC₅₀ | 50% Effective Concentration | 0.25 µM | Vero E6 cells (SARS-CoV-2 Alpha variant) |

| EC₅₀ | 50% Effective Concentration | 0.28 µM | Vero E6 cells (SARS-CoV-2 Delta variant) |

| EC₅₀ | 50% Effective Concentration | 0.26 µM | Vero E6 cells (SARS-CoV-2 Omicron variant) |

| CC₅₀ | 50% Cytotoxic Concentration | > 50 µM | Vero E6 cells |

| SI | Selectivity Index (CC₅₀/EC₅₀) | > 200 | Vero E6 cells (Alpha variant) |

Experimental Protocols

Recombinant 3CLpro Enzymatic Assay (FRET-based)

This assay quantitatively measures the inhibitory effect of 3CPLro-IN-1 on the enzymatic activity of purified recombinant SARS-CoV-2 3CLpro.

-

Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL). In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET). Upon cleavage by 3CLpro, the reporter and quencher are separated, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Recombinant untagged SARS-CoV-2 3CLpro is diluted in assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM L-glutathione, 0.1% BSA).

-

3CPLro-IN-1 is serially diluted to various concentrations.

-

The enzyme and inhibitor are pre-incubated for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

The reaction is initiated by adding the FRET substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).

-

Fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 336 nm, Em: 490 nm).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the effective concentration of 3CPLro-IN-1 required to protect host cells from virus-induced cell death (cytopathic effect, CPE).

-

Principle: SARS-CoV-2 infection of susceptible cell lines (e.g., Vero E6) leads to observable CPE and cell death. An effective antiviral agent will inhibit viral replication and thus prevent CPE, allowing cells to remain viable.

-

Methodology:

-

Vero E6 cells are seeded in 96-well plates and cultured overnight to form a confluent monolayer.

-

3CPLro-IN-1 is serially diluted in culture medium.

-

The culture medium is removed from the cells, and the compound dilutions are added.

-

Cells are then infected with a known titer of SARS-CoV-2 (e.g., at a multiplicity of infection of 0.05).

-

The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo assay.

-

The EC₅₀ value is calculated by normalizing the data to uninfected and untreated virus controls and fitting to a dose-response curve.

-

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration of 3CPLro-IN-1 that is toxic to the host cells, ensuring that the observed antiviral effect is not due to non-specific cytotoxicity.

-

Principle: The assay measures the viability of uninfected cells in the presence of the test compound.

-

Methodology:

-

Vero E6 cells are seeded in 96-well plates as described for the antiviral assay.

-

Serially diluted 3CPLro-IN-1 is added to the cells.

-

The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).

-

Cell viability is measured using the same method as the antiviral assay (e.g., MTT).

-

The CC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Pathways and Workflows

SARS-CoV-2 Replication Cycle and the Role of 3CLpro

Caption: SARS-CoV-2 life cycle highlighting 3CLpro's role in polyprotein cleavage.

Experimental Workflow for 3CLpro Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of a 3CLpro inhibitor.

Proposed Mechanism of Covalent Inhibition

Caption: Covalent inhibition of 3CLpro by 3CPLro-IN-1 at the catalytic dyad.

References

- 1. Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs: Insights from structures of protease and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in Developing Inhibitors of SARS-CoV-2 3C-Like Protease [mdpi.com]

- 3. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development of 3C and 3CL protease inhibitors for anti-coronavirus and anti-picornavirus drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for 3CLpro Inhibition by Covalent Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of the structural and molecular basis of the inhibition of the main protease (3CLpro) of SARS-CoV-2 by the covalent inhibitor GC376. Due to the lack of specific public data for a compound designated "3CLpro-IN-1," this document utilizes the extensive research and data available for GC376, a well-characterized dipeptidyl inhibitor, as a representative model for this class of compounds.

Introduction to 3CLpro as a Therapeutic Target

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2.[1][2] It functions by cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins.[1][2] The critical role of 3CLpro in the viral life cycle and the absence of close human homologs make it an attractive target for antiviral drug development.[3] The active site of 3CLpro contains a catalytic dyad composed of Cysteine-145 and Histidine-41, which is the primary target for covalent inhibitors.

Mechanism of Covalent Inhibition by GC376

GC376 is a prodrug that is converted to its active aldehyde form, GC373. The aldehyde warhead of GC373 is a potent electrophile that is susceptible to nucleophilic attack by the thiol group of the catalytic Cysteine-145 in the 3CLpro active site. This results in the formation of a stable covalent hemithioacetal adduct, effectively inactivating the enzyme and halting viral polyprotein processing.

Quantitative Analysis of GC376 Inhibition

The inhibitory potency of GC376 against 3CLpro has been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Inhibition of SARS-CoV-2 3CLpro by GC376

| Parameter | Value | Assay Method | Reference |

| IC50 | 0.89 µM | FRET Assay | |

| IC50 | 0.32 µM | FRET Assay | |

| IC50 | 1.14 µM | FRET Assay | |

| IC50 | 13.35 nM | FRET Assay | |

| Ki | 40 nM | Enzyme Kinetics | |

| Kd | 1.6 µM | Isothermal Titration Calorimetry (ITC) |

Table 2: Comparative IC50 Values of GC376 Against Various Coronaviral 3CLpro

| Coronavirus | IC50 | Reference |

| SARS-CoV-2 | 0.89 µM | |

| SARS-CoV | 4.35 µM | |

| MERS-CoV | 1.56 µM | |

| Feline Infectious Peritonitis Virus (FIPV) | 0.72 µM | |

| Porcine Epidemic Diarrhea Virus (PEDV) | 1.11 µM | |

| Transmissible Gastroenteritis Virus (TGEV) | 0.82 µM |

Structural Basis of GC376 Binding to 3CLpro

The co-crystal structure of SARS-CoV-2 3CLpro in complex with GC376 provides a detailed view of the molecular interactions driving inhibition.

Table 3: Structural Data for SARS-CoV-2 3CLpro in Complex with GC376

| PDB ID | Resolution | Method | Reference |

| 7D1M | 1.35 Å | X-ray Diffraction | |

| 8IG4 | Not Specified | X-ray Diffraction |

The crystal structures reveal that the aldehyde of GC376 forms a covalent bond with the sulfur atom of Cys145. The inhibitor occupies the substrate-binding pocket, with its different moieties making specific interactions with the S1, S2, and S3 subsites of the protease. These interactions are crucial for the high affinity and specificity of the inhibitor.

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-Based 3CLpro Inhibition Assay

This assay is commonly used to determine the in vitro potency (IC50) of 3CLpro inhibitors.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. When the substrate is intact, the fluorescence of the fluorophore is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

SARS-CoV-2 3CLpro enzyme

-

FRET peptide substrate (e.g., (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

-

Test inhibitor (e.g., GC376)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the test inhibitor dilutions to the assay buffer.

-

Add the 3CLpro enzyme to each well and incubate for a specified time (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans) over time.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography of 3CLpro-Inhibitor Complex

This method provides high-resolution structural information on how the inhibitor binds to the active site of 3CLpro.

Principle: A purified 3CLpro-inhibitor complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which a three-dimensional atomic model of the protein-inhibitor complex can be built.

Materials:

-

Highly purified SARS-CoV-2 3CLpro

-

Covalent inhibitor (e.g., GC376)

-

Crystallization buffer components (salts, precipitants, buffering agents)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant

-

Synchrotron X-ray source and detector

Procedure:

-

Complex Formation: Incubate the purified 3CLpro with a molar excess of the inhibitor to ensure complete binding.

-

Crystallization Screening: Use robotic or manual methods to screen a wide range of crystallization conditions (pH, precipitant concentration, temperature) to find initial crystallization "hits".

-

Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting single crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem (often by molecular replacement using a known 3CLpro structure) to generate an initial electron density map. Build and refine the atomic model of the 3CLpro-inhibitor complex into the electron density map until a high-quality final structure is achieved.

Visualizations

Mechanism of Covalent Inhibition

Caption: Covalent inhibition of 3CLpro by the aldehyde inhibitor GC373.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a 3CLpro inhibitor like GC376.

Structural Basis of Inhibition

Caption: Key interactions between GC376 and the 3CLpro active site.

References

In-Depth Technical Guide: 3CPLro-IN-1 Binding Affinity to SARS-CoV-2 3CL Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the covalent inhibitor 3CPLro-IN-1 (also identified as Compound 14c) to the SARS-CoV-2 3C-like protease (3CLpro or Main Protease, Mpro). The 3CLpro is a critical enzyme in the life cycle of the virus, responsible for cleaving viral polyproteins into functional non-structural proteins, making it a prime target for antiviral therapeutics.[1][2][3] The information presented herein is curated from the primary research publication by Stille JK, et al., and supplemented with established experimental protocols for similar assays.

Data Presentation: Quantitative Binding Affinity

The inhibitory potency of 3CPLro-IN-1 (Compound 14c) and its analogs against SARS-CoV-2 3CLpro was determined through in vitro enzymatic assays. The key quantitative metric reported is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data is summarized in the table below for easy comparison.

| Compound ID | R4 Moiety | Inhibition (%) at 50 µM | IC50 (µM) |

| 14c (3CPLro-IN-1) | 4-methoxybenzyl | >95 | 0.20 ± 0.05 |

| 14b | 3-methoxybenzyl | >95 | 0.23 ± 0.08 |

| 14d | 2-methoxybenzyl | >95 | 0.44 ± 0.20 |

| 14e | 4-chlorobenzyl | >95 | 0.32 ± 0.13 |

| 14f | 2-(dimethylamino)ethyl | >95 | 0.23 ± 0.09 |

| 16a | cyclohexyl | >95 | 0.81 ± 0.27 |

| GC376 (Reference) | - | - | 0.22 ± 0.05 |

Data sourced from Stille JK, et al. Eur J Med Chem. 2022;229:114046.[1][3]

Experimental Protocols

The determination of the binding affinity and inhibitory potency of compounds like 3CPLro-IN-1 relies on robust and reproducible experimental protocols. The most common method cited for SARS-CoV-2 3CLpro is the Förster Resonance Energy Transfer (FRET) assay.

FRET-Based Enzymatic Assay Protocol

This protocol is a standard methodology for measuring the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory effects of compounds.

1. Materials and Reagents:

-

SARS-CoV-2 3CLpro: Purified recombinant enzyme.

-

Fluorogenic Substrate: A peptide substrate with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) on opposite ends of the cleavage site. A common sequence is DABCYL-KTSAVLQ↓SGFRKM-EDANS.

-

Assay Buffer: Typically 20 mM Tris (pH 7.3), 100 mM NaCl, and 1 mM EDTA.

-

Test Compounds: 3CPLro-IN-1 and analogs, dissolved in Dimethyl Sulfoxide (DMSO).

-

Reference Inhibitor: A known 3CLpro inhibitor like GC376.

-

Microplate: A 96-well or 384-well black plate suitable for fluorescence measurements.

-

Plate Reader: A microplate reader capable of fluorescence excitation and emission at the appropriate wavelengths (e.g., Ex/Em = 340/460 nm for EDANS).

2. Assay Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤1%) to avoid interference with enzymatic activity.

-

Enzyme and Inhibitor Pre-incubation: In each well of the microplate, add the SARS-CoV-2 3CLpro enzyme (final concentration typically in the nanomolar range, e.g., 15 nM) to the diluted test compounds or controls.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C). This pre-incubation step is particularly important for covalent inhibitors to allow time for the covalent bond to form.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader. The cleavage of the substrate by 3CLpro separates the fluorophore from the quencher, resulting in a detectable fluorescent signal.

-

Data Analysis:

-

Calculate the initial reaction rates (velocity) from the linear phase of the fluorescence signal progression.

-

Normalize the rates relative to a positive control (enzyme + substrate + DMSO, representing 100% activity) and a negative control (enzyme + substrate + potent inhibitor, representing 0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of the FRET-based assay used to determine the IC50 values of 3CLpro inhibitors.

Caption: FRET-based assay workflow for 3CLpro inhibitor screening.

Mechanism of Covalent Inhibition

3CPLro-IN-1 is a covalent inhibitor, meaning it forms a stable, covalent bond with a key residue in the enzyme's active site. For SARS-CoV-2 3CLpro, the target is the catalytic cysteine residue (Cys145). The inhibitor contains an electrophilic "warhead" that is attacked by the nucleophilic thiol group of Cys145.

Caption: Covalent inhibition of 3CLpro by 3CPLro-IN-1.

References

Disclaimer: The specific inhibitor "3CPLro-IN-1" requested in the topic was not found in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the in vitro efficacy of a representative class of potent 3C-like protease (3CLpro) inhibitors, drawing upon data from well-documented compounds that target the coronavirus main protease.

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2, MERS-CoV, and SARS-CoV. It is responsible for cleaving the viral polyproteins into functional non-structural proteins. Due to its essential role in the viral life cycle and the absence of a homologous protease in humans, 3CLpro is a prime target for the development of antiviral therapeutics. This technical guide summarizes the in vitro efficacy, experimental protocols, and mechanism of action of this class of inhibitors.

Quantitative Efficacy Data

The in vitro potency of 3CLpro inhibitors is typically evaluated through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) in enzymatic assays indicates the concentration of the inhibitor required to reduce the protease activity by 50%. The half-maximal effective concentration (EC50) in cell-based assays reflects the concentration needed to inhibit viral replication by 50% in cultured cells. The 50% cytotoxic concentration (CC50) is also determined to assess the inhibitor's toxicity to the host cells. A high selectivity index (SI = CC50/EC50) is desirable for a promising antiviral candidate.

Below are tables summarizing the in vitro efficacy of representative 3CLpro inhibitors against various coronaviruses.

Table 1: Enzymatic Inhibition of Coronavirus 3CLpro

| Compound | Virus Target | IC50 (µM) | Reference |

| Compound 6e | SARS-CoV-2 | 0.17 | |

| GC376 | SARS-CoV-2 | 0.62 | |

| Boceprevir | SARS-CoV-2 | 1.6 | |

| Telaprevir | SARS-CoV-2 | 55 | |

| Compound 13b | SARS-CoV-2 | 0.7 |

Table 2: Antiviral Activity in Cell-Based Assays

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 6e | SARS-CoV-2 | Vero E6 | 0.15 | >100 | >667 | |

| Compound 6j | MERS-CoV | Huh-7 | Not specified | Not specified | Not specified | |

| Compound 11r | MERS-CoV | Huh-7 | 0.0004 | >100 | >250000 | |

| PF-00835231 | SARS-CoV-2 | A549+ACE2 | Not specified | Not specified | Not specified | |

| 6-Thioguanine | SARS-CoV-2 | Vero-E6 | Not specified | Not specified | Not specified |

Experimental Protocols

3CLpro Enzymatic Assay (FRET-based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the 3CLpro enzyme.

-

Principle: A fluorogenic substrate containing a cleavage site for 3CLpro is used. The substrate is flanked by a fluorescent reporter and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal.

-

Materials:

-

Purified recombinant 3CLpro enzyme.

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.8).

-

Test compounds (inhibitors).

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the purified 3CLpro enzyme to the wells of the assay plate.

-

Add the test compounds at various concentrations to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

-

Antiviral Cell-Based Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

-

Principle: Susceptible host cells are infected with the coronavirus in the presence of varying concentrations of the test compound. The viability of the cells is measured after a specific incubation period. An effective antiviral will protect the cells from the virus-induced CPE.

-

Materials:

-

Host cell line (e.g., Vero E6, Huh-7).

-

Coronavirus strain (e.g., SARS-CoV-2, MERS-CoV).

-

Cell culture medium and supplements.

-

Test compounds.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

-

Procedure:

-

Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted test compounds.

-

Infect the cells with the coronavirus at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe CPE in the untreated, infected control wells (e.g., 48-72 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the percentage of cell viability for each compound concentration relative to the uninfected and untreated controls.

-

Determine the EC50 value by plotting the percentage of cell viability against the compound concentration.

-

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the toxicity of the compounds to the host cells.

-

Principle: Uninfected host cells are exposed to the same concentrations of the test compounds as in the antiviral assay. Cell viability is measured to determine the concentration at which the compound itself is toxic to the cells.

-

Procedure:

-

Follow the same procedure as the antiviral cell-based assay (steps 1-3 and 6-7), but without adding the virus.

-

Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Visualizations

Mechanism of Action of 3CLpro Inhibitors

The majority of potent 3CLpro inhibitors are peptidomimetics that act as covalent inhibitors. They mimic the natural substrate of the enzyme and bind to the active site. The active site of 3CLpro contains a catalytic dyad of Cysteine (Cys145) and Histidine (His41). The inhibitor's "warhead" group, often an aldehyde or a Michael acceptor, undergoes a nucleophilic attack by the catalytic cysteine, forming a covalent bond and irreversibly inactivating the enzyme.

Preliminary Research on 3CL Protease Inhibitors: A Technical Guide on the Antiviral Activity of PF-00835231

Disclaimer: Initial searches for the compound "3CPLro-IN-1" did not yield specific public data regarding its antiviral activity, experimental protocols, or mechanism of action. Therefore, this guide focuses on a well-characterized and potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), PF-00835231 , as a representative example to fulfill the core requirements of this technical overview. PF-00835231 is the active moiety of the prodrug Nirmatrelvir, a component of the oral antiviral medication Paxlovid.

Introduction to 3CL Protease as an Antiviral Target

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of many viruses, including coronaviruses.[1][2] It is responsible for cleaving the viral polyproteins into functional non-structural proteins that are essential for viral replication and transcription.[3] Due to its highly conserved nature among coronaviruses and the lack of a close human homolog, 3CLpro is a prime target for the development of broad-spectrum antiviral drugs.[4] PF-00835231 is a potent inhibitor of the SARS-CoV-2 3CLpro.[5]

Mechanism of Action of PF-00835231

PF-00835231 is a competitive inhibitor that binds to the catalytic dyad (Cys145 and His41) in the active site of the 3CLpro. The inhibitor's warhead forms a covalent bond with the catalytic cysteine residue, thereby blocking the enzyme's proteolytic activity. This inhibition prevents the processing of the viral polyprotein, thus halting the viral replication cycle.

References

- 1. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Is PF-00835231 a Pan-SARS-CoV-2 Mpro Inhibitor? A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties of 3CPLro-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 3CPLro-IN-1, a notable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information is compiled from available scientific literature and chemical supplier data.

Introduction

3CPLro-IN-1, also identified as compound A17, has emerged from research focused on the discovery of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.[1][2] This document outlines its inhibitory activity, the experimental methods used for its characterization, and the logical framework of its discovery process.

Chemical and Physical Properties

While 3CPLro-IN-1 is known to be a 9,10-dihydrophenanthrene derivative, its precise chemical structure, IUPAC name, CAS number, and SMILES string are not available in the public domain at the time of this report. This information is likely detailed within the full text or supplementary materials of the primary research article, which could not be accessed.

Biological Activity

3CPLro-IN-1 is a potent and orally active inhibitor of the SARS-CoV-2 3CLpro enzyme.[3] Its inhibitory efficacy has been quantified through in vitro assays.

Table 1: Quantitative Inhibitory Data for 3CPLro-IN-1

| Compound Name | Alias | Target Enzyme | IC50 Value |

| 3CPLro-IN-1 | Compound A17 | SARS-CoV-2 3CLpro | 5.65 µM |

Experimental Protocols

The primary method cited for determining the inhibitory activity of 3CPLro-IN-1 is a Fluorescence Resonance Energy Transfer (FRET) assay.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-Based)

This assay quantifies the enzymatic activity of 3CLpro by measuring the cleavage of a fluorogenic substrate.

Principle: The substrate is a peptide containing a fluorophore and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the fluorophore due to their proximity (FRET). Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. Inhibitors of 3CLpro will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.

General Protocol:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET peptide substrate

-

Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)

-

Test compound (3CPLro-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

The 3CLpro enzyme is pre-incubated with varying concentrations of 3CPLro-IN-1 in the assay buffer within the wells of a microplate.

-

A control group containing the enzyme and solvent without the inhibitor is included.

-

The enzymatic reaction is initiated by the addition of the FRET peptide substrate to all wells.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

The rate of reaction is calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition for each concentration of 3CPLro-IN-1 is determined by comparing the reaction rate to that of the control group.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for FRET-Based Inhibition Assay

References

3C-like Protease Inhibitors: A Technical Guide to Blocking Coronavirus Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of pathogenic coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics.[1][2] A critical target in the coronavirus lifecycle is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[3][4] This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication and transcription.[1] The indispensable role of 3CLpro in the viral life cycle, coupled with the absence of a similar human protease, makes it an attractive and highly validated target for antiviral drug development. This guide provides an in-depth overview of a class of inhibitors targeting this enzyme, their mechanism of action, and the experimental protocols used to evaluate their efficacy.

The Role of 3CLpro in Viral Replication

Upon entry into a host cell, the positive-sense single-stranded RNA genome of the coronavirus is translated into two large polyproteins, pp1a and pp1ab. The 3CLpro, a cysteine protease, is responsible for cleaving these polyproteins at 11 specific sites to release the mature nsps. These nsps then assemble into the viral replication and transcription complex (RTC), which orchestrates the synthesis of new viral RNA. By inhibiting the proteolytic activity of 3CLpro, the formation of the RTC is prevented, thereby blocking viral replication.

The active site of 3CLpro features a catalytic dyad composed of a cysteine and a histidine residue (Cys-His). This catalytic machinery is the primary target for a range of inhibitors designed to covalently or non-covalently bind to the active site and block its function.

Mechanism of Action of 3CLpro Inhibitors

3CLpro inhibitors are designed to mimic the natural substrates of the enzyme, binding to the active site and preventing the cleavage of the viral polyproteins. These inhibitors can be broadly categorized as either covalent or non-covalent.

-

Covalent Inhibitors: These compounds typically contain a reactive "warhead" that forms a covalent bond with the catalytic cysteine residue in the 3CLpro active site. This irreversible or slowly reversible binding leads to potent and sustained inhibition of the enzyme.

-

Non-covalent Inhibitors: These inhibitors bind to the active site through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. While their binding is reversible, optimized non-covalent inhibitors can still exhibit high potency.

The binding of an inhibitor to the 3CLpro active site physically obstructs the entry of the polyprotein substrate, halting the proteolytic cascade and subsequent viral replication.

Quantitative Data on 3CLpro Inhibitors

The efficacy of 3CLpro inhibitors is quantified using several key parameters, including the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the isolated enzyme by 50%, while the EC50 value indicates the concentration needed to inhibit viral replication in cell-based assays by 50%.

Below is a summary of reported quantitative data for various 3CLpro inhibitors against different coronaviruses.

| Inhibitor | Target Virus | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | Reference |

| A specific 3CLpro inhibitor | SARS-CoV-2 | Enzyme Assay | - | 1.55 | - | |

| Ensitrelvir (S-217622) | SARS-CoV-2 Variants | Cell-based Assay | Vero E6T | - | 0.2 - 0.5 | |

| Ensitrelvir (S-217622) | SARS-CoV-2 Variants | Enzyme Assay | - | 0.008 - 0.0144 | - | |

| Remdesivir (control) | SARS-CoV-2 | Cell-based Assay | Vero E6 | - | 0.77 |

Experimental Protocols

The evaluation of 3CLpro inhibitors involves a series of in vitro and cell-based assays to determine their enzymatic inhibition, antiviral activity, and cytotoxicity.

3CLpro Enzyme Inhibition Assay (FRET-based)

This assay is used to determine the IC50 value of a compound against the purified 3CLpro enzyme.

Principle: A fluorogenic substrate containing a cleavage site for 3CLpro is used. The substrate is flanked by a fluorescent reporter and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the reporter is separated from the quencher, resulting in a fluorescent signal. The inhibitory effect of a compound is measured by the reduction in the fluorescent signal.

Methodology:

-

Recombinant 3CLpro Expression and Purification: The gene encoding for 3CLpro is cloned into an expression vector and expressed in E. coli. The protein is then purified using affinity chromatography.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

-

Reaction Mixture: A reaction buffer containing the purified 3CLpro enzyme is pre-incubated with varying concentrations of the test inhibitor for a defined period.

-

Substrate Addition: The FRET substrate is added to initiate the enzymatic reaction.

-

Signal Detection: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Cell-Based Assay (Cytopathic Effect - CPE Assay)

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect) and is used to determine the EC50 value.

Methodology:

-

Cell Culture: A susceptible cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for MERS-CoV) is seeded in 96-well plates and grown to confluence.

-

Compound Treatment: The cells are pre-treated with serial dilutions of the test compound for a short period.

-

Viral Infection: The cells are then infected with the target coronavirus at a specific multiplicity of infection (MOI).

-

Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of CPE in the untreated, virus-infected control wells (typically 2-3 days).

-

CPE Assessment: The extent of CPE is quantified using methods such as:

-

Crystal Violet Staining: Staining the remaining adherent cells to visualize cell viability.

-

MTT or MTS Assay: A colorimetric assay to measure the metabolic activity of viable cells.

-

-

Data Analysis: The percentage of cell protection is calculated for each compound concentration, and the EC50 value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral effect is not due to the general toxicity of the compound to the host cells.

Methodology:

-

Cell Culture: The same cell line used in the antiviral assay is seeded in 96-well plates.

-

Compound Treatment: The cells are treated with the same range of concentrations of the test compound as in the antiviral assay.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using a standard cytotoxicity assay, such as the MTT or MTS assay.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration. A high CC50 value relative to the EC50 value (a high selectivity index, SI = CC50/EC50) indicates that the compound has a specific antiviral effect with low toxicity.

Visualizations

Signaling Pathway: Coronavirus Replication Cycle and the Role of 3CLpro

Caption: Coronavirus replication cycle highlighting the critical role of 3CLpro.

Experimental Workflow: 3CLpro Inhibitor Evaluation

Caption: Workflow for the in vitro evaluation of 3CLpro inhibitors.

Conclusion

The 3C-like protease is a prime target for the development of antiviral drugs against a broad range of coronaviruses. The structure-guided design and optimization of 3CLpro inhibitors have yielded potent compounds that effectively block viral replication in vitro and, in some cases, have shown efficacy in animal models. The continued development of these inhibitors holds significant promise for the treatment of current and future coronavirus-induced diseases. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel 3CLpro inhibitor candidates.

References

- 1. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sub-Micromolar Inhibition of SARS-CoV-2 3CLpro by Natural Compounds [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3C-like Protease (3CLpro) Inhibitor: 3CPLro-IN-1

For Research Use Only

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2.[1][2] It mediates the cleavage of viral polyproteins into functional non-structural proteins, which are crucial for the formation of the replicase-transcriptase complex.[3][4][5] Due to its critical role in the viral life cycle and high conservation across coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics. 3CPLro-IN-1 is a potent inhibitor of 3CLpro, and these application notes provide generalized protocols for its characterization in biochemical and cellular assays, as well as considerations for in vivo studies.

Mechanism of Action

Coronaviral 3CLpro enzymes are cysteine proteases that recognize and cleave specific peptide sequences within the viral polyprotein. The active site contains a catalytic dyad composed of cysteine and histidine residues. 3CPLro-IN-1 is designed to inhibit this enzymatic activity, thereby blocking the processing of the polyproteins and halting viral replication. The primary mechanism of action involves the formation of a covalent or non-covalent bond with the active site cysteine, inactivating the protease.

References

- 1. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What coronavirus 3C‐like protease tells us: From structure, substrate selectivity, to inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening potential FDA-approved inhibitors of the SARS-CoV-2 major protease 3CLpro through high-throughput virtual screening and molecular dynamics simulation | Aging [aging-us.com]

Application Notes and Protocols for Determining the Efficacy of 3CPLro-IN-1 on Viral Load

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronaviruses, a family of enveloped, positive-sense single-stranded RNA viruses, pose a significant threat to global public health, as evidenced by the recent COVID-19 pandemic. A crucial enzyme in the coronavirus life cycle is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is responsible for cleaving the viral polyproteins into functional non-structural proteins, a step that is essential for viral replication.[3][4][5] Due to its critical role and high degree of conservation among coronaviruses, 3CLpro has emerged as a prime target for the development of antiviral therapeutics.

3CPLro-IN-1 is a novel investigational compound designed to inhibit the activity of 3CLpro. These application notes provide a detailed protocol for evaluating the in vitro efficacy of 3CPLro-IN-1 in reducing viral load. The described methodologies are foundational for preclinical assessment and further development of this potential antiviral agent.

Signaling Pathway of Coronavirus Replication and Inhibition by 3CLpro Inhibitors

The replication cycle of coronaviruses, which 3CPLro-IN-1 aims to disrupt, is a multi-step process. The virus first attaches to host cell receptors, such as ACE2, and enters the cell. Following entry, the viral RNA is released into the cytoplasm and translated into two large polyproteins. The 3CL protease then cleaves these polyproteins at multiple sites to release functional viral proteins, including the RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome. New viral particles are then assembled and released from the host cell. By inhibiting 3CLpro, 3CPLro-IN-1 is expected to block the processing of the viral polyproteins, thereby halting viral replication.

Caption: Coronavirus replication cycle and the inhibitory action of 3CPLro-IN-1.

Experimental Protocols

Cell Culture and Virus Propagation

Objective: To prepare susceptible host cells and viral stocks for the antiviral assay.

Materials:

-

Cell Lines: Vero E6 (African green monkey kidney), Huh-7 (human hepatoma), or Calu-3 (human lung adenocarcinoma) cells. These cell lines are known to be permissive to various coronaviruses. For SARS-CoV-2 studies, cell lines engineered to overexpress ACE2 and TMPRSS2 can enhance infectivity.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Virus: A well-characterized strain of the target coronavirus (e.g., SARS-CoV-2).

Protocol:

-

Culture the selected cell line in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

To propagate the virus, infect a confluent monolayer of cells at a low multiplicity of infection (MOI) of 0.01.

-

Incubate the infected culture for 48-72 hours or until a significant cytopathic effect (CPE) is observed.

-

Harvest the supernatant containing the virus, clarify by centrifugation to remove cell debris, and store at -80°C in small aliquots.

-

Determine the viral titer of the stock using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay

Objective: To determine the concentration range of 3CPLro-IN-1 that is non-toxic to the host cells.

Materials:

-

96-well cell culture plates.

-

Confluent host cells.

-

3CPLro-IN-1 stock solution.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

Protocol:

-

Seed the 96-well plates with the host cells at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of 3CPLro-IN-1 in culture medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of the compound to the wells in triplicate. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plates for 48-72 hours (corresponding to the duration of the antiviral assay).

-

Assess cell viability using a standard colorimetric or fluorometric assay according to the manufacturer's instructions.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Virus Yield Reduction Assay

Objective: To quantify the reduction in viral progeny production in the presence of 3CPLro-IN-1.

Materials:

-

24-well or 48-well cell culture plates.

-

Confluent host cells.

-

3CPLro-IN-1 at non-toxic concentrations.

-

Target coronavirus stock.

Protocol:

-

Seed the plates with host cells and grow to 90-100% confluency.

-

Prepare dilutions of 3CPLro-IN-1 in infection medium (DMEM with 2% FBS).

-

Pre-treat the cells with the different concentrations of 3CPLro-IN-1 for 1-2 hours.

-

Infect the cells with the target coronavirus at an MOI of 0.1. Include a virus control (no compound) and a cell control (no virus, no compound).

-

After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of 3CPLro-IN-1.

-

Incubate the plates for 24-48 hours.

-

Harvest the cell culture supernatant at the end of the incubation period.

-

Quantify the viral titer in the supernatant using a plaque assay or TCID50 assay.

-

Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the viral titer by 50%.

Quantitative Real-Time RT-PCR (qRT-PCR)

Objective: To quantify the amount of viral RNA in the cell supernatant or cell lysate as a measure of viral load.

Materials:

-

RNA extraction kit.

-

qRT-PCR master mix.

-

Primers and probe specific to a conserved region of the viral genome.

-

Reverse transcriptase.

-

Real-time PCR instrument.

Protocol:

-

Collect the supernatant or lyse the cells from the virus yield reduction assay at the desired time points.

-

Extract viral RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Perform one-step or two-step qRT-PCR.

-

One-step: Combine reverse transcription and PCR in a single tube.

-

Two-step: First, synthesize cDNA from the extracted RNA using reverse transcriptase, then perform qPCR on the cDNA.

-

-

Set up the qRT-PCR reaction with appropriate controls:

-

No-template control (NTC): To check for contamination.

-

Standard curve: A serial dilution of a known quantity of viral RNA or a plasmid containing the target sequence to enable absolute quantification of viral copy numbers.

-

-

Run the reaction on a real-time PCR instrument.

-

Analyze the data to determine the viral RNA copy number in each sample.

Data Presentation

The quantitative data from the cytotoxicity and antiviral efficacy assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of 3CPLro-IN-1

| Compound Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 98 ± 3 |

| 10 | 95 ± 4 |

| 25 | 85 ± 6 |

| 50 | 52 ± 5 |

| 100 | 15 ± 2 |

| CC50 (µM) | ~50 |

Table 2: Antiviral Efficacy of 3CPLro-IN-1 (Viral Titer)

| Compound Concentration (µM) | Viral Titer (PFU/mL) | % Inhibition |

| 0 (Virus Control) | 5 x 10^6 | 0 |

| 0.1 | 2.5 x 10^6 | 50 |

| 1 | 5 x 10^5 | 90 |

| 10 | 1 x 10^4 | 99.8 |

| 25 | <100 | >99.99 |

| EC50 (µM) | 0.1 |

Table 3: Antiviral Efficacy of 3CPLro-IN-1 (Viral RNA Copy Number)

| Compound Concentration (µM) | Viral RNA Copies/mL | Log Reduction |

| 0 (Virus Control) | 1 x 10^8 | 0 |

| 0.1 | 5 x 10^7 | 0.3 |

| 1 | 8 x 10^6 | 1.1 |

| 10 | 2 x 10^5 | 2.7 |

| 25 | <1000 | >5.0 |

| EC50 (µM) | ~0.15 |

The Selectivity Index (SI) , a crucial parameter for evaluating the therapeutic potential of an antiviral compound, can be calculated as follows:

SI = CC50 / EC50

A higher SI value indicates a more favorable safety and efficacy profile.

Experimental Workflow Diagram

Caption: Workflow for testing the antiviral efficacy of 3CPLro-IN-1.

References

- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Drug Discovery for the Treatment of COVID-19 Infections - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Potency of 3C-like Protease Inhibitors: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19.[1] Its essential role in cleaving viral polyproteins into functional non-structural proteins makes it a prime target for the development of antiviral therapeutics.[1][2] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of potential 3CLpro inhibitors. This document provides detailed protocols for the most common biochemical and cell-based assays used to measure the IC50 values of 3CLpro inhibitors, along with guidelines for data presentation and visualization of experimental workflows.

Key Assay Techniques

Two primary methodologies are widely employed to determine the IC50 values of 3CLpro inhibitors: Fluorescence Resonance Energy Transfer (FRET)-based biochemical assays and cell-based reporter assays.

-

FRET-Based Biochemical Assays: These in vitro assays directly measure the enzymatic activity of purified recombinant 3CLpro.[2][3] They utilize a synthetic peptide substrate that contains a 3CLpro cleavage site flanked by a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of fluorescence increase.

-

Cell-Based Assays: These assays assess the inhibitory activity of compounds within a cellular environment, providing insights into factors like cell permeability and cytotoxicity. Various cell-based methods have been developed, including those that use split-reporter systems (e.g., luciferase or GFP) where the reporter protein is reconstituted and becomes active upon cleavage of an intervening 3CLpro recognition site. Inhibition of 3CLpro prevents reporter activation, leading to a measurable decrease in the reporter signal. Other cell-based approaches measure the rescue of cells from protease-mediated cytotoxicity.

Experimental Protocols

FRET-Based 3CLpro Inhibition Assay

This protocol describes a typical FRET-based assay to determine the IC50 value of a test compound against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

-

Test compound (e.g., 3CPLro-IN-1) dissolved in DMSO

-

Positive control inhibitor (e.g., GC376)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 0.1 nM to 100 µM.

-

Reaction Mixture Preparation:

-

Add 5 µL of diluted test compound or control (DMSO for no inhibition, positive control inhibitor for maximal inhibition) to the wells of a 384-well plate.

-

Add 10 µL of recombinant SARS-CoV-2 3CLpro (final concentration of 15 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

-

Enzymatic Reaction Initiation:

-

Add 10 µL of the fluorogenic peptide substrate (final concentration of 25 µM) in assay buffer to each well to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., 340 nm excitation and 490 nm emission for Edans).

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Determine the initial velocity (rate) of the reaction for each compound concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the reaction rates to the DMSO control (0% inhibition) and the positive control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based 3CLpro Inhibition Assay (Split-Luciferase)

This protocol outlines a cell-based assay using a split-luciferase reporter system to measure the IC50 of a 3CLpro inhibitor.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmid encoding a split-luciferase reporter containing a 3CLpro cleavage site

-

Plasmid encoding SARS-CoV-2 3CLpro

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

Test compound dissolved in DMSO

-

Positive control inhibitor (e.g., GC376)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the split-luciferase reporter plasmid and the 3CLpro expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, remove the transfection medium and add fresh culture medium containing serial dilutions of the test compound or controls.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay:

-

Remove the culture medium and wash the cells with PBS.

-

Add luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO control (representing 3CLpro activity and low luminescence) and a control without 3CLpro (representing 100% inhibition and high luminescence).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-